3-(4-fluorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
3-(4-Fluorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a 4-fluorophenyl group at position 3 of the pyrazole ring and a 3-(furan-3-yl)-3-hydroxypropyl substituent on the carboxamide nitrogen. This compound shares structural motifs common in bioactive molecules, including a fluorinated aromatic ring (enhancing metabolic stability and lipophilicity) and a heterocyclic furan moiety (contributing to π-π interactions in target binding) . The hydroxypropyl linker may improve solubility and facilitate hydrogen bonding, distinguishing it from simpler alkyl or aryl carboxamide derivatives . While direct synthesis data for this compound are absent in the provided evidence, analogous pyrazole carboxamides are synthesized via EDCI/HOBt-mediated coupling reactions between pyrazole carboxylic acids and amine derivatives, as seen in related compounds (e.g., 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives) .
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-22-16(10-15(21-22)12-2-4-14(19)5-3-12)18(24)20-8-6-17(23)13-7-9-25-11-13/h2-5,7,9-11,17,23H,6,8H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJWOMMPYRNCDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCC(C3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the pyrazole ring.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction with the appropriate furan derivative.
Hydroxypropyl chain addition: This step involves the addition of a hydroxypropyl chain to the nitrogen atom of the pyrazole ring.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
3-(4-fluorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Coupling reactions: The furan ring can be involved in coupling reactions to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for coupling reactions such as palladium complexes.
Scientific Research Applications
3-(4-fluorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential biological effects.
Industrial Applications: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxypropyl chain can form hydrogen bonds with amino acid residues. The furan ring can participate in π-π stacking interactions, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related pyrazole and carboxamide derivatives, focusing on substituent effects, physicochemical properties, and inferred biological relevance.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- Fluorophenyl Groups : Present in all compared compounds, the 4-fluorophenyl moiety improves metabolic stability and binding affinity to hydrophobic pockets in target proteins .
- Heterocyclic Variations : The furan-3-yl group in the target compound contrasts with triazoles (e.g., ) or thiadiazoles (e.g., ), which may alter electronic properties and target selectivity.
- Linker Modifications : The hydroxypropyl chain in the target compound likely enhances solubility compared to alkyl (e.g., propyl in ) or aryl (e.g., benzyl in ) linkers.
Physicochemical Properties: Melting points for analogous pyrazole carboxamides range from 123–183°C, suggesting moderate crystallinity . The target compound’s absence of a chloro or cyano group (cf. 3d ) may lower its melting point. Mass spectrometry data (e.g., MS [M+H]+ 290.1–437.1) and NMR shifts (e.g., δ 7.2–8.1 for aromatic protons) are consistent across derivatives .
The hydroxypropyl-furan moiety in the target compound may confer unique pharmacokinetic properties, such as improved oral bioavailability compared to more lipophilic analogs .
Biological Activity
3-(4-fluorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with significant potential in various therapeutic applications. This compound, characterized by its unique structural features, including a pyrazole core and furan-based substituents, has been investigated for its biological activities, particularly in anti-inflammatory and anticancer domains.
The molecular formula of the compound is with a molecular weight of approximately 343.4 g/mol. Its structure is indicative of its potential interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FN₃O₃ |
| Molecular Weight | 343.4 g/mol |
| CAS Number | 1428380-61-3 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory and anticancer properties. The biological activity can be attributed to the modulation of various signaling pathways involved in inflammation and tumorigenesis.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been supported by studies demonstrating its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, pyrazole derivatives have shown to reduce the production of pro-inflammatory cytokines and mediators, leading to decreased inflammation in various models.
Case Study: Pyrazole Derivatives
A study evaluating a series of pyrazole derivatives found that certain compounds exhibited potent anti-inflammatory activity with IC50 values comparable to established anti-inflammatory drugs. For example, one derivative displayed an IC50 value of 0.07 µM against epidermal growth factor receptor (EGFR), indicating strong inhibitory potential against inflammatory pathways .
Anticancer Activity
The anticancer properties of the compound have been explored through various in vitro studies. The compound has shown promising results in inhibiting the proliferation of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
Table: Anticancer Activity Summary
| Cell Line | Compound Concentration (µM) | IC50 Value (µM) | Reference |
|---|---|---|---|
| MCF-7 | 0.08 | 0.08 | |
| A549 | 49.85 | Not specified | |
| MDA-MB-231 | 39.70 | Not specified |
The mechanism through which this compound exerts its biological effects is believed to involve:
- Inhibition of COX Enzymes : Reducing prostaglandin synthesis, thus lowering inflammation.
- Induction of Apoptosis : Triggering apoptotic pathways in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : Interfering with key signaling pathways involved in cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
